3-Bromo-4-(hydroxymethyl)benzoic acid is an aromatic compound with the molecular formula and a molecular weight of 231.04 g/mol. It features a bromine atom and a hydroxymethyl group attached to a benzoic acid structure, making it a derivative of benzoic acid. The compound is characterized by its unique chemical properties due to the presence of the bromine substituent, which can influence its reactivity and biological activity.
Research indicates that 3-Bromo-4-(hydroxymethyl)benzoic acid may exhibit various biological activities, including:
Several methods exist for synthesizing 3-Bromo-4-(hydroxymethyl)benzoic acid:
The applications of 3-Bromo-4-(hydroxymethyl)benzoic acid span various fields:
Several compounds share structural similarities with 3-Bromo-4-(hydroxymethyl)benzoic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 3-bromo-5-(hydroxymethyl)benzoate | 1013031-65-6 | 0.81 |
| 4-Bromo-3-methylphenylmethanol | 149104-89-2 | 0.74 |
| 3-Bromo-4-hydroxybenzoic acid | 14348-41-5 | 0.96 |
| 4-Chloro-3-hydroxybenzoic acid | Not available | Similar structure |
What sets 3-Bromo-4-(hydroxymethyl)benzoic acid apart from these compounds is its specific combination of a bromine atom and a hydroxymethyl group on the aromatic ring. This unique substitution pattern may confer distinct chemical reactivity and biological properties compared to its analogs.
The compound emerged as a research focus in the late 20th century alongside developments in directed ortho-metalation techniques. While benzoic acid itself was first isolated in the 16th century, the specific brominated derivative gained attention after the 1980s when advanced bromination methodologies enabled precise regiocontrol. Early synthetic routes adapted Friedel-Crafts bromination approaches, but modern methods employ catalytic systems to enhance selectivity.
This molecule serves as a versatile building block due to three reactive sites:
Its orthogonal reactivity has facilitated applications in: